2-Amino-1'-methyl-2',5-dioxo-7-phenyl-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile
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Overview
Description
2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile typically involves multi-step reactions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and tetrahydropyrimido-pyrimidine-diones in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biology: Research is conducted to understand its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Benzimidazoles: Studied for their therapeutic applications, such as anti-inflammatory and antiviral properties.
Uniqueness
2-Amino-1’-methyl-2’,5-dioxo-7-phenyl-1’,2’,5,6,7,8-hexahydrospiro[chromene-4,3’-indole]-3-carbonitrile stands out due to its unique spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C24H19N3O3 |
---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-amino-1'-methyl-2',5-dioxo-7-phenylspiro[7,8-dihydro-6H-chromene-4,3'-indole]-3-carbonitrile |
InChI |
InChI=1S/C24H19N3O3/c1-27-18-10-6-5-9-16(18)24(23(27)29)17(13-25)22(26)30-20-12-15(11-19(28)21(20)24)14-7-3-2-4-8-14/h2-10,15H,11-12,26H2,1H3 |
InChI Key |
URXSNVOBLAJXOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3C(=O)CC(C4)C5=CC=CC=C5)N)C#N |
Origin of Product |
United States |
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